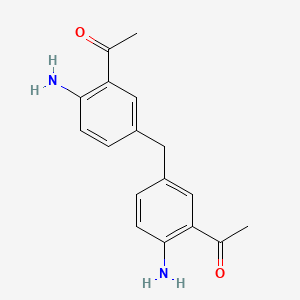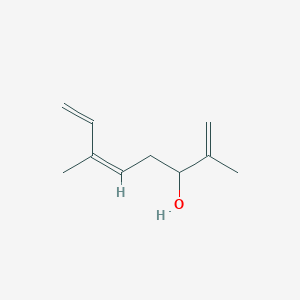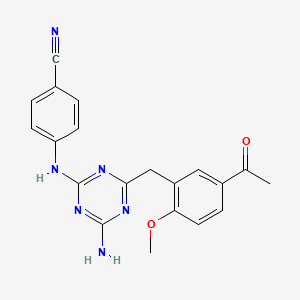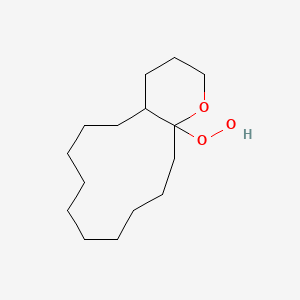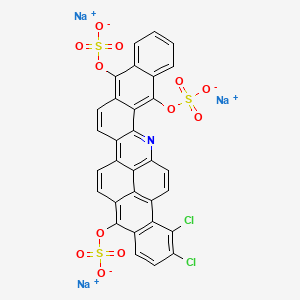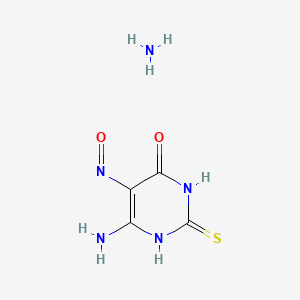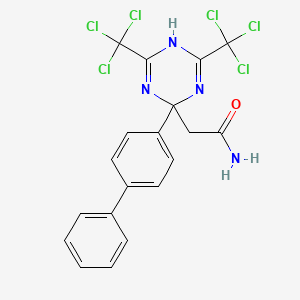
2-(1,1'-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a triazine ring, and trichloromethyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with trichloromethyl-substituted triazine compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium complexes and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and biphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl-2-sulfinic acid
- 2,4,6-Tri-substituted-1,3,5-triazines
- Phenylbenzene derivatives
Uniqueness
Compared to similar compounds, 2-(1,1’-Biphenyl)-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-acetamide stands out due to its combination of biphenyl and triazine structures, along with the presence of trichloromethyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
69432-53-7 |
|---|---|
Molecular Formula |
C19H14Cl6N4O |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
2-[4-(4-phenylphenyl)-2,6-bis(trichloromethyl)-1H-1,3,5-triazin-4-yl]acetamide |
InChI |
InChI=1S/C19H14Cl6N4O/c20-18(21,22)15-27-16(19(23,24)25)29-17(28-15,10-14(26)30)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H2,26,30)(H,27,28,29) |
InChI Key |
OXCZDXQUUAGXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(N=C(NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


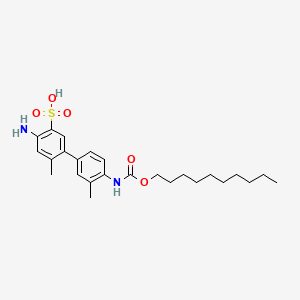
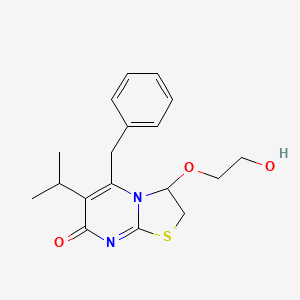
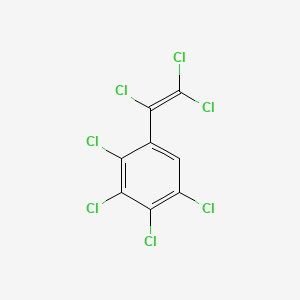
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
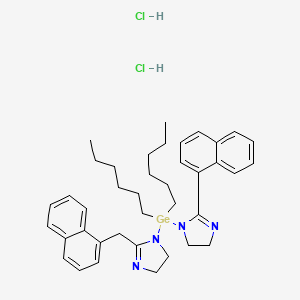
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

